molecular formula C26H32N4O5S B1672395 GSK 625433 CAS No. 885264-71-1

GSK 625433

Cat. No.: B1672395
CAS No.: 885264-71-1
M. Wt: 512.6 g/mol
InChI Key: HLQXYDHLDZTWDW-KAWPREARSA-N
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Chemical Reactions Analysis

GSK-625433 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include chiral catalysts, electrophilic alkenes, and azomethine ylides . The major products formed from these reactions depend on the specific conditions and reagents used.

Biological Activity

GSK 625433 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which plays a crucial role in the replication of the virus. This compound has been extensively studied for its biological activity, particularly in the context of antiviral therapy against HCV.

Chemical Structure and Properties

This compound has the chemical formula C26H32N4O5SC_{26}H_{32}N_{4}O_{5}S and a molecular weight of 500.65 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact effectively with the viral polymerase.

This compound functions as a non-nucleoside inhibitor of NS5B polymerase. It binds to the enzyme and disrupts its function, preventing viral RNA replication. This mechanism is critical for reducing viral loads in infected individuals.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 (in vitro) 0.5 nM
Selectivity Index >1000
Resistance Profile Retains activity against common mutations
Half-life (in vivo) 6 hours
Bioavailability 70%

Case Studies and Clinical Trials

  • Phase I Trials : Initial studies demonstrated that this compound was well-tolerated in healthy volunteers. Pharmacokinetic data indicated favorable absorption and distribution characteristics.
  • Phase II Trials : A multi-center study evaluated the efficacy of this compound in combination with other antiviral agents. Results showed a significant reduction in HCV RNA levels after 12 weeks of treatment, with over 80% of patients achieving sustained virologic response (SVR).
  • Resistance Studies : Research has shown that this compound maintains efficacy against variants of HCV that develop resistance to other NS5B inhibitors, making it a valuable option in treatment-resistant cases .

Research Findings

Recent studies have focused on optimizing the synthesis of this compound and improving its enantioselectivity through advanced catalytic methods. The use of dual chiral silver catalysts has been pivotal in enhancing the yield and purity of this compound during synthesis .

Properties

CAS No.

885264-71-1

Molecular Formula

C26H32N4O5S

Molecular Weight

512.6 g/mol

IUPAC Name

(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1

InChI Key

HLQXYDHLDZTWDW-KAWPREARSA-N

SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Isomeric SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK-625433;  GSK 625433;  GSK625433.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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